N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

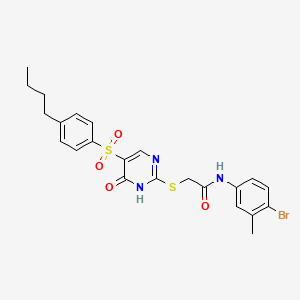

This compound belongs to the dihydropyrimidinone-thioacetamide class, characterized by a 6-oxo-1,6-dihydropyrimidin-2-yl core modified with a sulfonyl group (from 4-butylphenyl) at position 5 and a thioacetamide linker substituted with a 4-bromo-3-methylphenyl group. The sulfonyl and bromophenyl substituents may enhance metabolic stability and target binding compared to simpler analogs.

Properties

Molecular Formula |

C23H24BrN3O4S2 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C23H24BrN3O4S2/c1-3-4-5-16-6-9-18(10-7-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-8-11-19(24)15(2)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29) |

InChI Key |

YWMPBKAXDWVATE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Sulfonylation: The attachment of a sulfonyl group to the 4-butylphenyl ring.

Pyrimidine Formation: The construction of the dihydropyrimidine ring through cyclization reactions.

Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the brominated phenyl ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or desulfonylated derivatives.

Scientific Research Applications

Chemistry

The compound is utilized as a building block for synthesizing more complex molecules. Its structural components allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe or inhibitor . It may interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity and influencing cellular pathways.

Medicine

The therapeutic potential of N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is being explored for treating various diseases. Its unique structure may confer specific biological activities that can be harnessed in drug development.

Industry

In industrial applications, this compound may be used in the development of advanced materials and chemical processes. Its properties can be exploited in formulating new products or enhancing existing ones.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from to , depending on the bacterial strain tested.

Enzyme Inhibition

Investigations into enzyme interactions have revealed that modifications to the compound's structure can enhance its inhibitory effects on specific enzymes involved in metabolic pathways. This suggests potential applications in drug development aimed at targeting these enzymes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the phenyl ring, dihydropyrimidinone core, and linker regions. Key examples include:

*Calculated using PubChem tools. †Predicted based on analog data.

Key Observations:

Substituent Bulk and Solubility : The target compound’s 4-butylphenylsulfonyl group introduces significant hydrophobicity compared to methyl or benzyl groups in analogs . This may reduce aqueous solubility but improve membrane permeability.

NMR Shifts : Analog studies reveal that substituents at positions 29–36 and 39–44 (e.g., sulfonyl groups) perturb proton environments, as seen in region-specific chemical shift variations (e.g., SCH2 at ~4.08 ppm in the target vs. 4.05 ppm in ) .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A bromo-substituted phenyl group.

- A thioacetamide moiety.

- A pyrimidine derivative with a sulfonyl group.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the thioether and sulfonamide functionalities suggests potential interactions with enzymes or receptors that are critical in various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiosemicarbazone or thioamide groups have shown antibacterial and antifungal properties. For instance, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar effects .

- Anticancer Potential : Preliminary studies suggest that derivatives of thiosemicarbazones can induce apoptosis in cancer cell lines. The mechanism often involves mitochondrial dysfunction and oxidative stress . The specific interactions of this compound with cancer cell pathways remain to be fully elucidated.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes such as cathepsins, which are implicated in cancer progression and metastasis . This raises the possibility that the compound may possess enzyme inhibitory properties that could be therapeutically beneficial.

Efficacy Studies

Several studies have evaluated the efficacy of thiosemicarbazone derivatives in various biological models:

Case Studies

- Anticancer Activity : A study on thiosemicarbazone derivatives indicated that these compounds could effectively induce cell death through apoptosis in K562 leukemia cells. The mechanism involved mitochondrial dysfunction and depletion of glutathione levels .

- Antimicrobial Studies : Compounds similar to this compound exhibited potent antibacterial activity against multiple strains, suggesting a broad-spectrum effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.